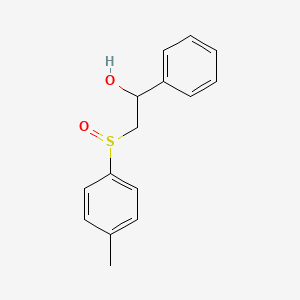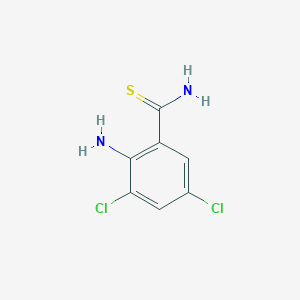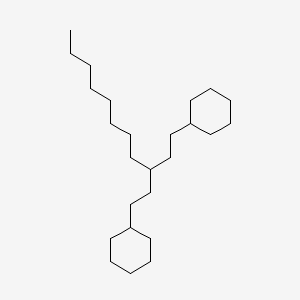
1-Cyclohexyl-3-(2-cyclohexylethyl)hendecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3-(2-cyclohexylethyl)hendecane is an organic compound with the molecular formula C25H48 and a molecular weight of 348.6486 . It is also known by other names such as 1,5-Dicyclohexyl-3-n-octylpentane and Cyclohexane, 1,1’-(3-octyl-1,5-pentanediyl)bis- . This compound is characterized by its unique structure, which includes two cyclohexyl groups and an undecane backbone.
Analyse Des Réactions Chimiques
1-Cyclohexyl-3-(2-cyclohexylethyl)hendecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common reagents used in these reactions include hydrogen gas for reduction, halogens for substitution, and oxidizing agents like potassium permanganate for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Cyclohexyl-3-(2-cyclohexylethyl)hendecane has several scientific research applications:
Chemistry: It is used as a reference compound in the study of hydrocarbon structures and their reactivity.
Biology: The compound’s hydrophobic nature makes it useful in studying membrane interactions and lipid bilayers.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism by which 1-Cyclohexyl-3-(2-cyclohexylethyl)hendecane exerts its effects is primarily through its interaction with hydrophobic environments. Its molecular structure allows it to integrate into lipid bilayers and affect membrane fluidity. This can influence various cellular processes and pathways, making it a valuable tool in biological research .
Comparaison Avec Des Composés Similaires
1-Cyclohexyl-3-(2-cyclohexylethyl)hendecane can be compared with other similar compounds such as:
Cyclohexane: A simpler structure with only one cyclohexyl group.
Decane: A straight-chain hydrocarbon with ten carbon atoms.
1,5-Dicyclohexylpentane: Similar in structure but with a shorter carbon chain.
The uniqueness of this compound lies in its combination of cyclohexyl groups and an undecane backbone, which imparts specific chemical and physical properties .
Propriétés
Numéro CAS |
7225-69-6 |
|---|---|
Formule moléculaire |
C25H48 |
Poids moléculaire |
348.6 g/mol |
Nom IUPAC |
3-(2-cyclohexylethyl)undecylcyclohexane |
InChI |
InChI=1S/C25H48/c1-2-3-4-5-6-9-18-25(21-19-23-14-10-7-11-15-23)22-20-24-16-12-8-13-17-24/h23-25H,2-22H2,1H3 |
Clé InChI |
GOJKWWYXSCQHJD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCC1CCCCC1)CCC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


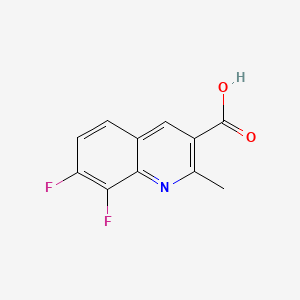

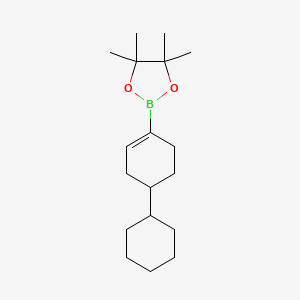
![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)
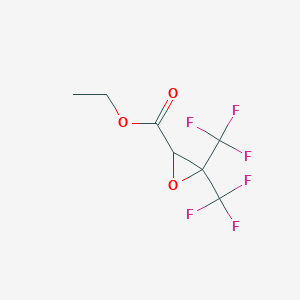
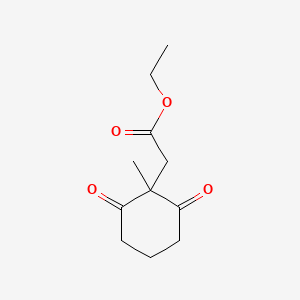

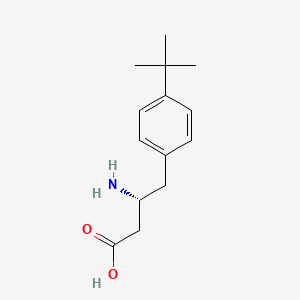
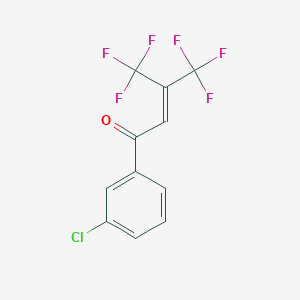
![[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B14005985.png)
![N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine](/img/structure/B14005992.png)
